1-(2-Methylphenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine
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Overview
Description
1-(2-Methylphenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine is a complex organic compound that features a piperazine ring substituted with a 2-methylphenyl group and a pyrazolo[1,5-a]pyrazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylphenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine typically involves multi-step organic reactions. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis and photocatalytic synthesis, which are efficient and scalable methods . These methods ensure high yields and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylphenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens) . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
1-(2-Methylphenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects . For example, it may act as a kinase inhibitor, interfering with cell signaling pathways and affecting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar pyrazolo structure and is known for its kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with a similar scaffold, also exhibiting significant biological activities.
Uniqueness
1-(2-Methylphenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine is unique due to its specific substitution pattern, which may confer distinct biological properties and enhance its potential as a therapeutic agent .
Properties
Molecular Formula |
C17H19N5 |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
4-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C17H19N5/c1-14-4-2-3-5-15(14)20-10-12-21(13-11-20)17-16-6-7-19-22(16)9-8-18-17/h2-9H,10-13H2,1H3 |
InChI Key |
HWPYXZBKIUPGHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=NC=CN4C3=CC=N4 |
Origin of Product |
United States |
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